4-(Trifluoromethyl)styrene
Overview
Description
4-(Trifluoromethyl)styrene is an organic compound with the molecular formula C9H7F3. It is characterized by the presence of a trifluoromethyl group attached to the para position of a styrene molecule. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, which are influenced by the electron-withdrawing nature of the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)styrene can be synthesized through various methods. One common approach involves the coupling reaction of 2-bromo-3,3,3-trifluoropropene with aryl iodides, utilizing (3,3,3-trifluoroprop-1-en-2-yl)boronic acid as an intermediate . Another method includes the use of trifluoromethylated aromatic compounds as starting materials, followed by selective C–F bond activation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the desired reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)styrene undergoes various chemical reactions, including:
Substitution Reactions: Both anionic S_N2’-type and cationic S_N1’-type substitutions are common.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions are used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Defluorinative Functionalization: This involves the activation of the C–F bond in the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, photoredox catalysts, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents, and sometimes light activation for photoredox catalysis .
Major Products Formed
The major products formed from these reactions include fluorinated cycloalkanes, cycloalkenes, and other complex fluorinated compounds .
Scientific Research Applications
4-(Trifluoromethyl)styrene is used extensively in scientific research due to its versatility:
Organic Synthesis: It serves as a synthetic intermediate for the preparation of more complex fluorinated compounds.
Material Science: Its unique properties make it valuable in the development of new materials, including polymers and coatings.
Pharmaceuticals: The compound’s reactivity and ability to form stable fluorinated products make it useful in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)styrene involves the activation of the C–F bond in the trifluoromethyl group. This activation can proceed through various pathways, including anionic and cationic substitutions, as well as defluorinative functionalization . The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzotrifluoride: Similar in structure but lacks the specific reactivity of 4-(Trifluoromethyl)styrene.
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
This compound is unique due to its combination of a styrene backbone with a trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high stability and reactivity .
Properties
IUPAC Name |
1-ethenyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDRCQPGANDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77884-24-3 | |
Record name | Benzene, 1-ethenyl-4-(trifluoromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77884-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50382303 | |
Record name | 4-Trifluoromethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-50-6 | |
Record name | 4-Trifluoromethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethenyl-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Trifluoromethyl)styrene contribute to the performance of lithium metal batteries?
A1: this compound can be used to modify polymer electrolytes for lithium metal batteries []. It achieves this by selectively influencing ion transport. The trifluoromethyl (-CF3) group in this compound forms non-covalent interactions, specifically hydrogen bonds and dipole-dipole interactions, with TFSI- anions in the electrolyte. This interaction limits anion migration and improves the lithium transference number (tLi+), a key factor for efficient battery operation. Essentially, it helps lithium ions move more freely, leading to better battery performance.
Q2: Are there any computational studies that support the effectiveness of this compound in modifying polymer electrolytes?
A2: Yes, density functional theory (DFT) calculations have been used to investigate the impact of this compound on anion migration barriers []. These calculations confirm that the presence of the -CF3 group increases the energy barrier for anion movement, supporting the experimental findings of enhanced lithium ion transport in the modified electrolyte.
Q3: How does the structure of this compound influence its interaction with platinum nanoparticles?
A3: Research indicates that this compound, along with other para-substituted styrene derivatives, can be used to functionalize platinum nanoparticles []. The -CF3 group, being electron-withdrawing, influences the electron density of the styrene ring, affecting the molecule's interaction with the platinum surface. This interaction ultimately influences the size and properties of the resulting platinum nanoparticles.
Q4: What is the impact of the -CF3 group on the photoluminescent properties of platinum nanoparticles capped with this compound?
A4: Studies show that platinum nanoparticles capped with this compound exhibit photoluminescence []. The electron-withdrawing nature of the -CF3 group influences the energy levels within the system. This, in turn, affects the wavelengths of light absorbed and emitted by the nanoparticles, leading to observable shifts in the photoluminescence spectra compared to nanoparticles capped with styrene derivatives possessing different para-substituents.
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